

degradation pathways of galacto-Dapagliflozin under stress conditions

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Technical Support Center: Degradation Studies of Dapagliflozin

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Dapagliflozin under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is Dapagliflozin known to degrade?

A1: Dapagliflozin is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][2][3] It is particularly prone to decomposition in acidic, alkaline, and oxidative environments.[1][2]

Q2: What are the primary degradation pathways of Dapagliflozin?

A2: The most common degradation pathway for Dapagliflozin involves the cleavage of the C-glucoside bond through hydrolysis, leading to the formation of an aglycone and a glucose moiety.[4] Other degradation products can be formed through oxidation and photolytic reactions.

Q3: What analytical techniques are most suitable for analyzing Dapagliflozin and its degradation products?







A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are widely used to separate and quantify Dapagliflozin from its degradation products.[5][6][7][8][9] These methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of the degradants.[10][11][12] UV spectroscopy can also be employed to determine the extent of degradation.[2]

Q4: Are there specific ICH guidelines to follow for forced degradation studies of Dapagliflozin?

A4: Yes, forced degradation studies for Dapagliflozin should be conducted following the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A (R2) for stability testing of new drug substances and products.[2]

Troubleshooting Guides



Issue	Possible Cause(s)	Recommended Solution(s)		
Poor separation of degradation products from the parent drug in HPLC/UPLC.	- Inappropriate mobile phase composition or gradient Incorrect column selection Suboptimal column temperature or flow rate.	- Optimize the mobile phase by adjusting the solvent ratio, pH, or buffer concentration Screen different stationary phases (e.g., C18, C8, Phenyl) Adjust the column temperature and flow rate to improve resolution.		
Inconsistent or irreproducible degradation results.	- Variation in experimental parameters (temperature, reagent concentration, time) Inconsistent sample preparation.	- Strictly control all experimental parameters. Use calibrated equipment Ensure accurate and consistent preparation of all solutions and standards.		
Difficulty in identifying unknown degradation products.	- Insufficient sensitivity of the detector Co-elution of impurities.	- Utilize a more sensitive detector, such as a mass spectrometer (MS) Further optimize the chromatographic method to resolve all peaks Isolate the impurities using preparative chromatography for characterization by techniques like NMR and FTIR.[10][13]		
Assay values show significant variability.	- Instability of the sample or standard solutions Improper handling and storage of solutions.	- Prepare fresh solutions for each analysis Store solutions at appropriate temperatures and protect them from light.		

Data Presentation: Summary of Dapagliflozin Degradation



The following table summarizes quantitative data on the degradation of Dapagliflozin under various stress conditions as reported in the literature.

Stress Condition	Stressor	Time	Temperature	% Degradation	Reference
Acid Hydrolysis	1M HCI	5 hours	Not Specified	Significant	[7]
Acid Hydrolysis	1N HCI	48 hours	60°C (reflux)	~20-25%	[14]
Acid Hydrolysis	0.1N HCl	Not Specified	Room Temp	21.6%	[2]
Alkaline Hydrolysis	1M NaOH	5 hours	Not Specified	Significant	[7]
Alkaline Hydrolysis	0.1N NaOH	Not Specified	Room Temp	28.6%	[2]
Oxidative Degradation	3% H2O2	5 hours	Not Specified	Significant	[7]
Oxidative Degradation	30% H2O2	Not Specified	Not Specified	Degradation Observed	[15]
Oxidative Degradation	5% H2O2	Not Specified	Not Specified	26.2%	[2]
Thermal Degradation	Not Specified	Not Specified	Not Specified	57.2%	[2]
Photolytic Degradation	UV Light	5 hours	Not Specified	Significant	[7]
Photolytic Degradation	UV Light	Not Specified	Not Specified	4.8%	[2]
Neutral Hydrolysis	Water	Not Specified	Not Specified	35.8%	[2]



Experimental Protocols General Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on Dapagliflozin. Specific parameters may need to be optimized based on laboratory conditions and analytical instrumentation.

- Preparation of Stock Solution: Prepare a stock solution of Dapagliflozin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Treat the drug solution with an equal volume of 1N HCl and reflux at 60°C for 8 hours. [10] After cooling, neutralize the solution with 1N NaOH.
 - Alkaline Hydrolysis: Treat the drug solution with an equal volume of 1N NaOH and reflux at 60°C for 8 hours.[10] After cooling, neutralize the solution with 1N HCl.
 - Oxidative Degradation: Treat the drug solution with an equal volume of 3% H₂O₂ and keep it at 60°C for 8 hours.[10]
 - Thermal Degradation: Keep the solid drug substance in an oven at a specified temperature (e.g., 105°C) for a defined period. Dissolve the stressed sample in the mobile phase for analysis.
 - Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) for a specified duration.
- Sample Analysis:
 - Dilute the stressed samples to a suitable concentration with the mobile phase.
 - Analyze the unstressed and stressed samples using a validated stability-indicating HPLC or UPLC method.



Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer
 (MS) to identify the mass of the degradation products.

Example HPLC Method for Dapagliflozin and its Impurities

• Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 μm)[5][7]

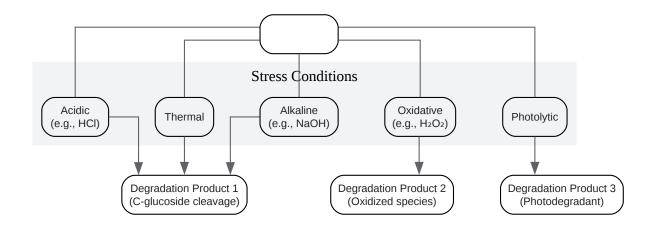
Mobile Phase: Acetonitrile: water (70:30, v/v) in isocratic mode[5][7]

Flow Rate: 0.1 mL/min[7]

Detection: PDA detector at 230 nm[5][7]

Injection Volume: 2 μL[7]

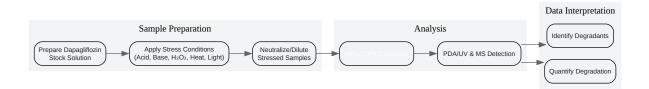
Visualizations



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Caption: Proposed degradation pathways of Dapagliflozin under various stress conditions.





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Caption: General experimental workflow for forced degradation studies of Dapagliflozin.

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